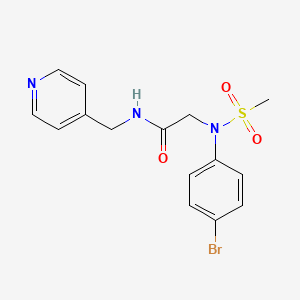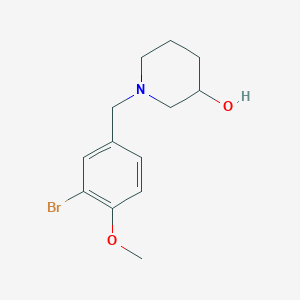![molecular formula C17H19BrO3 B4895911 5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is a chemical compound that belongs to the family of benzene derivatives. It is commonly known as BODIPY (boron-dipyrromethene) and is widely used in scientific research as a fluorescent dye. BODIPY has unique optical properties that make it useful for a variety of applications, including imaging, sensing, and photodynamic therapy.
作用機序
The mechanism of action of BODIPY is based on its ability to absorb and emit light at specific wavelengths. When BODIPY is excited by light of a certain wavelength, it emits light at a different wavelength. This process, known as fluorescence, is used to detect and measure the presence of BODIPY-labeled molecules or structures.
Biochemical and Physiological Effects:
BODIPY is generally considered to be non-toxic and has no known physiological effects. However, it is important to note that BODIPY should be handled with care, as it is a potent fluorescent dye that can stain skin and clothing.
実験室実験の利点と制限
One of the main advantages of using BODIPY in lab experiments is its high sensitivity and specificity. BODIPY can be used to detect and measure very small amounts of molecules or structures, making it a valuable tool for a wide range of applications.
However, there are also some limitations to using BODIPY in lab experiments. One of the main limitations is its photobleaching, which refers to the loss of fluorescence over time due to exposure to light. This can make it difficult to use BODIPY for long-term imaging or tracking experiments.
将来の方向性
There are many potential future directions for research on BODIPY and its applications. Some possible areas of research include:
1. Developing new synthesis methods for BODIPY that are more efficient and cost-effective.
2. Exploring new applications for BODIPY in the fields of sensing and photodynamic therapy.
3. Investigating the use of BODIPY in combination with other fluorescent dyes or imaging techniques to improve sensitivity and specificity.
4. Developing new methods for stabilizing BODIPY fluorescence to reduce photobleaching and improve long-term imaging capabilities.
5. Studying the potential toxicity and environmental impact of BODIPY and other fluorescent dyes.
合成法
The synthesis of BODIPY is a complex process that involves several steps. The most common method of synthesizing BODIPY is through the reaction of a boron complex with a pyrrole derivative. The reaction results in the formation of a dipyrromethene intermediate, which is then reacted with an aldehyde or ketone to produce the final BODIPY compound.
科学的研究の応用
BODIPY has a wide range of applications in scientific research. One of the most common uses of BODIPY is as a fluorescent dye for imaging cellular structures. BODIPY can be used to label specific molecules or structures within cells, allowing researchers to visualize and track their movement and activity.
BODIPY is also used in biochemical assays to detect the presence of specific molecules or enzymes. The unique optical properties of BODIPY make it an ideal probe for detecting changes in pH, metal ions, and other biochemical parameters.
特性
IUPAC Name |
5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-14(18)11-13(2)17(12)21-9-8-20-16-6-4-15(19-3)5-7-16/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMWCQNINHANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide](/img/structure/B4895829.png)
![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)


![1-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4895873.png)
![4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4895880.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895881.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4895889.png)
![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)

![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
![2-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4895918.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)